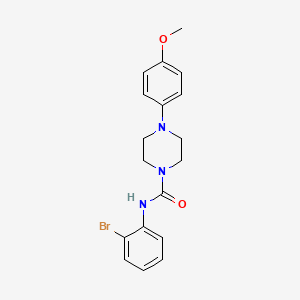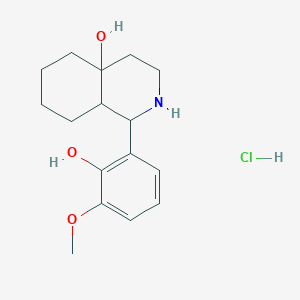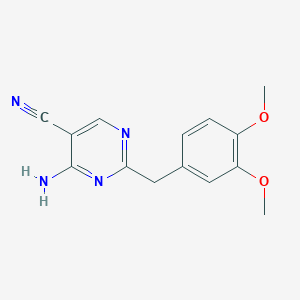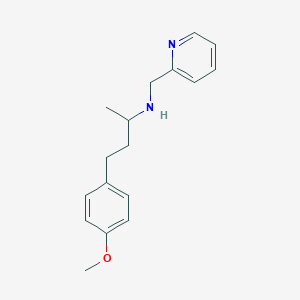
N-(2-bromophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRL-15572 is a piperazinecarboxamide derivative that was first synthesized in 2005. It has been found to have a high affinity for the serotonin 5-HT1D receptor, as well as moderate affinity for the 5-HT1B and 5-HT7 receptors. These receptors are involved in the regulation of mood, anxiety, and pain perception, making BRL-15572 a potential candidate for the treatment of various neuropsychiatric disorders.
科学的研究の応用
BRL-15572 has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. Additionally, BRL-15572 has been shown to have antinociceptive effects, suggesting its potential use in the treatment of pain disorders.
作用機序
BRL-15572 acts as a selective agonist for the 5-HT1D receptor, which is involved in the regulation of mood, anxiety, and pain perception. Activation of this receptor by BRL-15572 leads to a decrease in the release of neurotransmitters such as serotonin and norepinephrine, resulting in anxiolytic and antidepressant effects. Additionally, activation of the 5-HT1D receptor has been shown to inhibit pain transmission in the spinal cord, leading to antinociceptive effects.
Biochemical and physiological effects:
BRL-15572 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. Additionally, BRL-15572 has been found to decrease the levels of the stress hormone corticosterone, which is involved in the regulation of stress and anxiety. These effects suggest that BRL-15572 may be useful in the treatment of anxiety and depression.
実験室実験の利点と制限
BRL-15572 has several advantages for lab experiments. It has a high affinity for the 5-HT1D receptor, making it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. Additionally, BRL-15572 has been shown to have good bioavailability and pharmacokinetic properties, making it a useful compound for in vivo studies. However, one limitation of BRL-15572 is that it has moderate affinity for other serotonin receptors, which may complicate interpretation of results.
将来の方向性
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to elucidate the precise mechanism of action of BRL-15572 and its effects on other neurotransmitter systems. Finally, the development of more selective agonists for the 5-HT1D receptor may provide valuable tools for studying the role of this receptor in neuropsychiatric disorders.
In conclusion, BRL-15572 is a synthetic compound with potential therapeutic applications in the treatment of neuropsychiatric disorders. Its high affinity for the 5-HT1D receptor and its anxiolytic, antidepressant, and antinociceptive effects make it a promising candidate for further study. However, further research is needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential use in humans.
合成法
The synthesis of BRL-15572 involves the reaction of 2-bromobenzoyl chloride with 4-methoxyaniline to form N-(2-bromophenyl)-4-methoxyaniline. This intermediate is then reacted with piperazine and triethylamine to form BRL-15572. The synthesis method has been optimized to yield a high purity product with good overall yield.
特性
IUPAC Name |
N-(2-bromophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSRNWDIZGPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)
![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)


![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)